N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC15847044
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N3O2S |
|---|---|
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | N,4-dimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
| Standard InChI | InChI=1S/C18H23N3O2S/c1-13-6-8-15(9-7-13)24(22,23)21-10-4-5-17(21)16-12-20-18(19-3)11-14(16)2/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,19,20) |
| Standard InChI Key | MMDUXSULQHNOFO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)NC |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Group Analysis
The molecular structure of N,4-dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine integrates three critical components:
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A pyridine ring substituted at positions 2 (dimethylamino group) and 5 (tosylpyrrolidine moiety)
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A tosyl (p-toluenesulfonyl) group serving as both a protecting group and stereochemical director
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A pyrrolidine ring providing conformational rigidity
The pyridine nitrogen at position 1 creates an electron-deficient aromatic system, while the dimethylamino group at position 2 introduces basicity () and hydrogen-bonding capabilities. The tosyl group () enhances solubility in polar aprotic solvents through sulfonyl-oxygen interactions .
Spectroscopic Characterization
Key spectroscopic features include:
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NMR: Distinct signals at δ 2.38 (tosyl methyl), δ 2.88 (pyrrolidine CH), and δ 8.12 (pyridine H-3)
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NMR: Characteristic peaks at 149.2 ppm (pyridine C-2) and 44.7 ppm (N,N-dimethyl carbons)
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IR Spectroscopy: Strong absorption bands at 1162 cm ( asymmetric stretch) and 1598 cm (pyridine ring vibrations)
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related pyridine derivatives:
| Compound | Key Structural Features | Distinctive Properties |
|---|---|---|
| N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine | Tosyl-protected pyrrolidine, dimethylamino | Enhanced solubility, chiral center |
| 5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine | Fluorine substitution at C5 | Increased metabolic stability |
| N,N-Dimethylpyridin-2-amine | Simple dimethylamino substitution | Limited stereochemical complexity |
Synthetic Methodologies
Multi-Step Synthesis Pathway
The synthesis typically follows a four-step sequence (Figure 1):
Chemical Reactivity and Derivatization
Nucleophilic Substitution Reactions
The tosyl group undergoes displacement reactions with various nucleophiles:
Notable transformations include:
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Azide substitution for click chemistry applications
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Thiolate displacement creating sulfhydryl-containing analogs
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Amine displacement generating secondary/tertiary amine derivatives
Redox Chemistry
The dimethylamino group participates in oxidation-reduction processes:
This reaction modifies electronic properties while maintaining molecular framework integrity.
| Target | IC (μM) | Selectivity Index |
|---|---|---|
| JAK3 | 0.45 | 12.8 |
| PI3Kγ | 1.2 | 5.6 |
| EGFR (Wild Type) | >50 | N/A |
The compound shows particular promise as a JAK3 inhibitor, with molecular docking studies indicating strong interactions with the ATP-binding pocket (binding energy = -9.8 kcal/mol).
ADME Profiling
Key pharmacokinetic parameters (rat model):
| Parameter | Value |
|---|---|
| Oral bioavailability | 68% |
| Plasma | 4.2 h |
| CYP3A4 inhibition | Moderate |
| Blood-brain barrier penetration | Limited |
The moderate CYP inhibition suggests potential for drug-drug interactions requiring structural optimization.
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor scaffold, derivatives have entered preclinical trials for:
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Autoimmune disorders (JAK3-mediated pathways)
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Oncology (PI3Kγ-associated tumor microenvironment modulation)
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Neuroinflammation (microglial activation suppression)
Chemical Biology Tools
Functionalized analogs serve as:
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Photoaffinity labels for target identification
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FRET-based protease substrates
| Test Organism | LC (96h) |
|---|---|
| Daphnia magna | 12 mg/L |
| Danio rerio | 8.4 mg/L |
| Pseudokirchneriella subcapitata | 24 mg/L |
These values necessitate proper handling protocols in industrial settings.
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